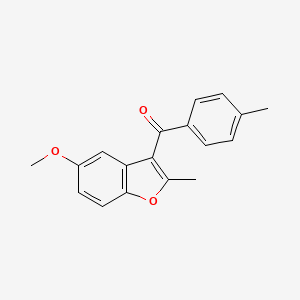
(5-methoxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methoxy-2-methyl-1-benzofuran-3-yl)(4-methylphenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 5-MeO-MPMI and belongs to the class of benzofuran compounds.
Mechanism of Action
The mechanism of action of 5-MeO-MPMI is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, 5-MeO-MPMI may have an antidepressant effect.
Biochemical and Physiological Effects:
Studies have shown that 5-MeO-MPMI has both biochemical and physiological effects. Biochemically, the compound has been shown to increase the levels of serotonin in the brain. Physiologically, 5-MeO-MPMI has been shown to have an analgesic effect, which means it can reduce pain. It has also been shown to have an anxiolytic effect, which means it can reduce anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 5-MeO-MPMI in lab experiments is that it is a selective serotonin reuptake inhibitor, which means it can be used to study the effects of serotonin on the central nervous system. One limitation of using 5-MeO-MPMI in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 5-MeO-MPMI. One direction is to investigate its potential as a drug candidate for the treatment of depression and anxiety disorders. Another direction is to study its effects on the central nervous system in more detail to better understand its mechanism of action. Additionally, research could be conducted to investigate the potential of 5-MeO-MPMI as a research tool for studying the effects of benzofuran compounds on the central nervous system.
Conclusion:
In conclusion, 5-MeO-MPMI is a synthetic compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its mechanism of action is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor. Studies have shown that it has both biochemical and physiological effects, including increasing the levels of serotonin in the brain and having an analgesic and anxiolytic effect. While there are advantages to using 5-MeO-MPMI in lab experiments, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. There are several future directions for research on 5-MeO-MPMI, including investigating its potential as a drug candidate for the treatment of depression and anxiety disorders and studying its effects on the central nervous system in more detail.
Synthesis Methods
The synthesis of 5-MeO-MPMI involves the condensation of 5-methoxy-2-methylbenzofuran-3-carboxylic acid with 4-methylphenyl magnesium bromide followed by the reaction with acid chloride. This method was first reported in a research paper by Shulgin and Carter in 1975.
Scientific Research Applications
5-MeO-MPMI has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, the compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 5-MeO-MPMI has been studied for its potential use in the treatment of depression and anxiety disorders. In pharmacology, the compound has been used as a research tool to study the effects of benzofuran compounds on the central nervous system.
properties
IUPAC Name |
(5-methoxy-2-methyl-1-benzofuran-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-4-6-13(7-5-11)18(19)17-12(2)21-16-9-8-14(20-3)10-15(16)17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXMOVVICULIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-2-methyl-1-benzofuran-3-yl)-(4-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

malonate](/img/structure/B5216924.png)
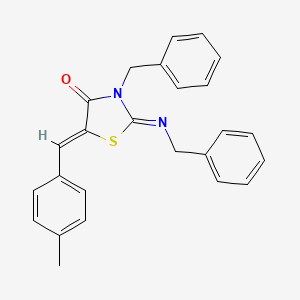
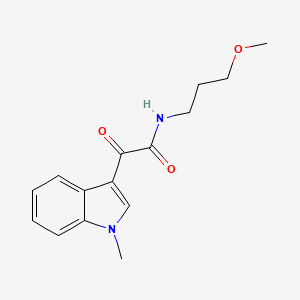
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
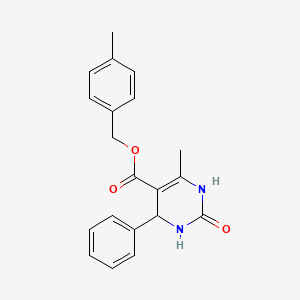
![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)
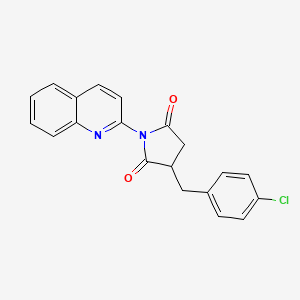
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)

![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)